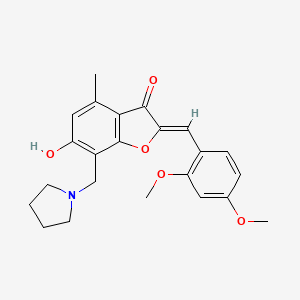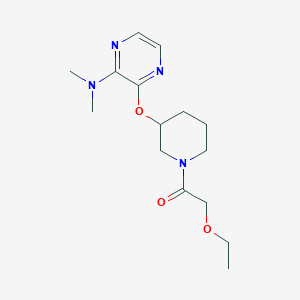
N-Boc-(+/-)-3-amino-5-methylhexene
説明
The N-Boc group is a common protecting group used in organic synthesis, particularly for amines . It’s often used because of its stability towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Chemical Reactions Analysis
The Boc group can be removed under certain conditions. For example, tert-butyl carbamates are cleaved under anhydrous acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Boc-(+/-)-3-amino-5-methylhexene would be influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .
科学的研究の応用
N-Boc Protection of Amines
The tert-butoxycarbonyl (Boc) group is widely used for amine protection . N-Boc-(+/-)-3-amino-5-methylhexene can be selectively protected using various methods, such as ultrasound irradiation under catalyst-free conditions. The advantages of this approach include mild reaction conditions, excellent isolated yields, and an easily available reagent.
Deprotection of N-Boc Derivatives
Efficient deprotection of N-Boc groups is essential for synthetic chemistry. Researchers have explored sustainable methods, including using deep eutectic solvents (DES) as reaction media and catalysts. For instance, a choline chloride/p-toluenesulfonic acid DES facilitates N-Boc deprotection with excellent yields .
Chemoselective Boc Protection
Chemoselective Boc protection is crucial for functional group transformations. N-Boc-(+/-)-3-amino-5-methylhexene can be selectively protected using Boc anhydride in solvent-free conditions. The electron-deficient carbonyl carbon in Boc anhydride reacts with the nitrogen lone pair, leading to efficient protection .
作用機序
Target of Action
N-Boc-(+/-)-3-amino-5-methylhexene, also known as N-Boc-(+/-)-3-amino-5-methylhexen, is a Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . These biomolecules play crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolic regulation.
Mode of Action
The compound acts by protecting amines, amino acids, and peptides through the formation of less reactive carbamates . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The protection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The Boc group allows for orthogonal protection strategies, where multiple protecting groups can be used in a single synthesis, each removed under different conditions . This enables complex biochemical pathways involving multiple steps and transformations.
Pharmacokinetics
The boc group is known to be easily introduced and readily removed under a variety of conditions , which could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The impact on bioavailability would depend on the specific biological context and the other compounds present.
Result of Action
The primary result of the action of N-Boc-(+/-)-3-amino-5-methylhexene is the protection of amines, preventing them from reacting in subsequent steps of a synthesis . This allows for the selective modification of other functional groups present in the molecule. Once the other modifications are complete, the Boc group can be removed to yield the free amine .
Action Environment
The action of N-Boc-(+/-)-3-amino-5-methylhexene can be influenced by various environmental factors. For instance, the reaction conditions (aqueous or anhydrous) and the presence of a base can affect the efficiency of the Boc protection . Furthermore, the stability of the Boc group towards nucleophiles and bases allows it to withstand a variety of reaction conditions .
将来の方向性
特性
IUPAC Name |
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLKAHPLMLJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

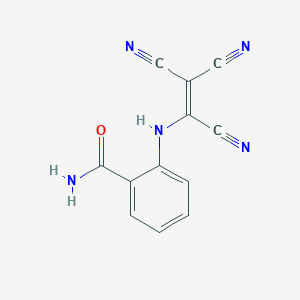
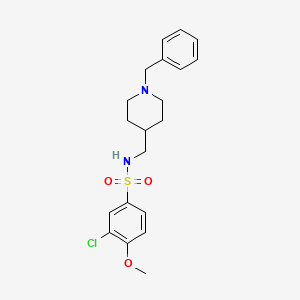
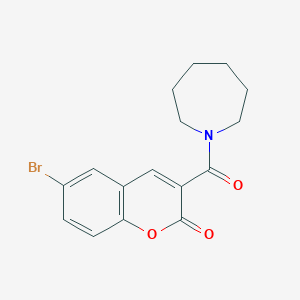
![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)
![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
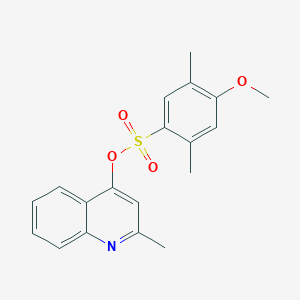
![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)
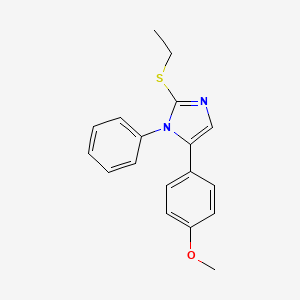
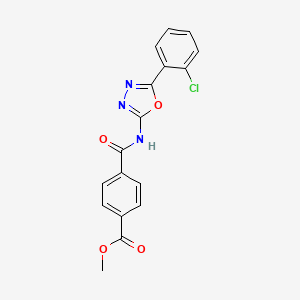
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

